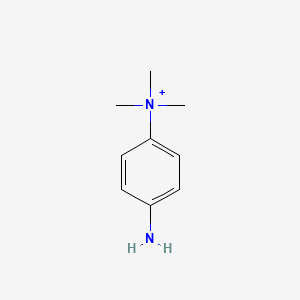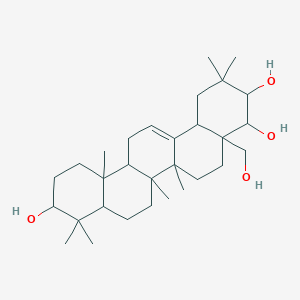![molecular formula Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)]<br>C21H37NO6 B1213410 Eudragit E 100 CAS No. 24938-16-7](/img/structure/B1213410.png)
Eudragit E 100
描述
Amino methacrylate copolymer, also known as Amino methacrylate copolymer, is a useful research compound. Its molecular formula is Poly[(CH2:C(CH3)CO2(CH2)2N(CH3)2)-co-(CH2:C(CH3)CO2CH3)-co-(CH2:C(CH3)CO2(CH2)3CH3)] and its molecular weight is 399.5 g/mol. The purity is usually 95%.
The exact mass of the compound Amino methacrylate copolymer is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g dissolves in 7 g methanol, ethanol, propan-2-ol, dichloromethane, aqueous hydrochloric acid 1n.; not soluble in petroleum ether.. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: RELEASE_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Amino methacrylate copolymer suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino methacrylate copolymer including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
局部药物递送
Eudragit E 100 用于开发用于局部应用的纳米颗粒。 这些纳米颗粒可以控制生物活性分子的释放,从而提高药物疗效并减少不良反应 。该聚合物的特性使其能够形成稳定的生物相容性颗粒,这些颗粒可以与生理膜相互作用或提供 pH 依赖性释放机制。
肠溶包衣和胃肠靶向
该聚合物用于肠溶包衣,以保护药物免受胃酸性环境的影响。 它确保在整个胃肠道系统中精确的时效性释放和靶向 。这种应用对于对胃 pH 值敏感或需要在肠道中释放的药物至关重要。
药物溶解度增强
已知 this compound 在无定形固体分散体中使用时,可以提高难溶性药物的溶解度 。这对于增强水溶性低的药物的生物利用度特别有利。
味觉掩盖
This compound 的独特特性之一是它能够掩盖令人不愉快的味道。 它在高达 pH 5 的值中溶解,并在 pH 5 以上膨胀,这可以利用来防止苦味活性药物成分 (API) 在口腔中释放 。
防潮
This compound 为对湿度敏感的药物提供防潮保护。 这种保护性能对于保持某些药物的稳定性和货架期至关重要 。
持续和控制释放
该聚合物允许持续和控制释放药物。 通过组合不同等级的 Eudragit,可以实现所需的药物释放曲线,在正确的时间和地点释放药物,并在特定时间段内释放 。
保护性涂层
This compound 用于为药物创建保护性涂层,使其免受光、水分或氧气等环境影响。 这种应用对于对外部条件敏感的 API 至关重要 。
生物传感器和医疗保健设备
最后,this compound 在开发生物传感器和智能医疗保健设备方面具有应用。 它的生物相容性和稳定性使其成为医疗诊断和治疗设备中使用的理想材料 。
作用机制
Target of Action
Eudragit E 100, also known as Amino Methacrylate Copolymer, primarily targets the gastrointestinal system . It is used for enteric coating, precise temporal release, and targeting the entire gastrointestinal system . The compound is particularly useful in formulating immediate release systems or as a taste-masker agent .
Mode of Action
This compound is a cationic copolymer based on dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate with a ratio of 2:1:1 . The monomers are randomly distributed along the copolymer chain . This polymer presents fast dissolution at lower pH because of the hydration of its dimethylamino groups, which are fully protonated at this condition .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to drug delivery. The polymer is used to improve the physicochemical and bioavailability characteristics of drugs . It can be used to prepare solid dispersions and/or to prepare filaments to be 3D printed in different dosage forms .
Pharmacokinetics
This compound is soluble in gastric fluid up to pH 5.0 and exhibits pH-dependent release . The dispersions prepared using this compound rapidly dissolve at lower pH, presenting the drug in a molecularly dispersed and soluble form at its absorption site . This leads to improved in vivo pharmacokinetics and enhanced bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in drug delivery. The polymer provides a range of attractive coating solutions to improve swallowability, mask unpleasant tastes or odors, and protect the Active Pharmaceutical Ingredient (API) from environmental influences such as light, moisture, or oxygen .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The polymer is soluble in gastric fluid up to pH 5.0 , and its solubility influences its action and efficacy. Additionally, the polymer should be stored between 8°C and 25°C , indicating that temperature can affect its stability.
生化分析
Biochemical Properties
Amino methacrylate copolymer plays a significant role in biochemical reactions, particularly in drug delivery systems. It interacts with various enzymes, proteins, and other biomolecules to enhance the solubility and bioavailability of poorly water-soluble drugs . The copolymer’s cationic character allows it to form complexes with negatively charged biomolecules, such as nucleic acids and proteins . These interactions are primarily electrostatic, facilitating the copolymer’s role in drug delivery and gene therapy applications .
Cellular Effects
Amino methacrylate copolymer influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its cationic nature enhances cellular uptake and endosomal escape through the proton sponge effect, which is crucial for effective drug and gene delivery . The copolymer’s solubility properties also enable it to act as a nanoparticulate drug and gene delivery system, improving the transfection efficiency of cells .
Molecular Mechanism
The molecular mechanism of amino methacrylate copolymer involves its interaction with biomolecules through electrostatic binding and hydrogen bonding . The copolymer’s cationic groups interact with negatively charged biomolecules, facilitating their transport and release within cells . Additionally, the copolymer can undergo self-crosslinking during polymerization, enhancing its stability and functionality in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of amino methacrylate copolymer can change over time due to its stability and degradation properties . The copolymer’s stability is influenced by factors such as pH and temperature, which can affect its solubility and bioavailability . Long-term studies have shown that the copolymer maintains its functionality and effectiveness in drug delivery applications, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of amino methacrylate copolymer vary with different dosages in animal models. Studies have shown that the copolymer is well-tolerated at various dosage levels, with no significant toxic or adverse effects observed . At high doses, some threshold effects may be observed, including mild gastrointestinal disturbances . The copolymer’s effectiveness in enhancing drug solubility and bioavailability has been demonstrated across a range of dosages .
Metabolic Pathways
Amino methacrylate copolymer is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its degradation and excretion . The copolymer’s cationic nature allows it to be metabolized by specific enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways ensure the copolymer’s safe and efficient clearance from the system .
Transport and Distribution
The transport and distribution of amino methacrylate copolymer within cells and tissues are facilitated by its interaction with transporters and binding proteins . The copolymer’s cationic groups enable it to bind to negatively charged cell membranes, enhancing its uptake and distribution within cells . This property is particularly useful in drug delivery applications, where the copolymer can effectively transport therapeutic agents to target sites .
Subcellular Localization
Amino methacrylate copolymer exhibits specific subcellular localization, primarily within the endosomes and lysosomes of cells . The copolymer’s cationic nature and pH sensitivity allow it to escape from endosomes and reach its target sites within the cell . This localization is crucial for its function in drug and gene delivery, as it ensures the effective release of therapeutic agents within the cell .
属性
IUPAC Name |
butyl 2-methylprop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;2,4-6H2,1,3H3;1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDGUIRITORSKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24938-16-7 | |
| Record name | Butyl methacrylate-dimethylaminoethyl methacrylate-methyl methacrylate copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24938-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24938-16-7 | |
| Record name | Amino methacrylate copolymer [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024938167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

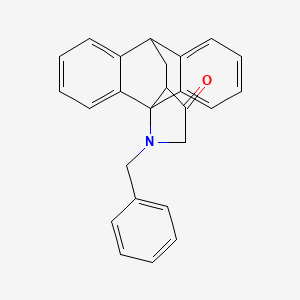
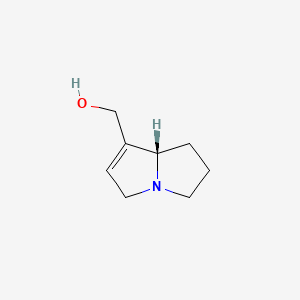
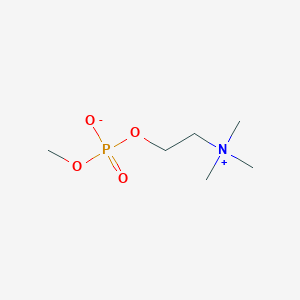
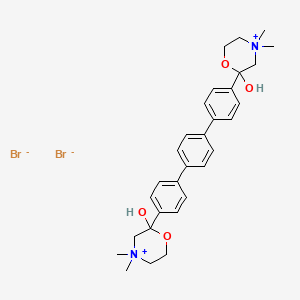

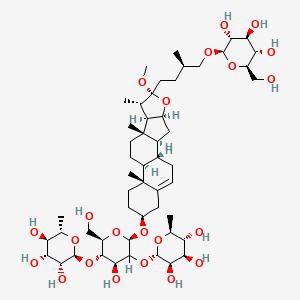

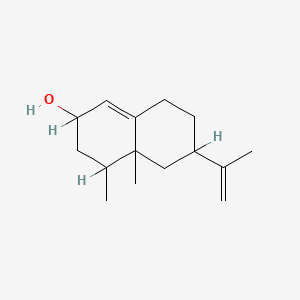
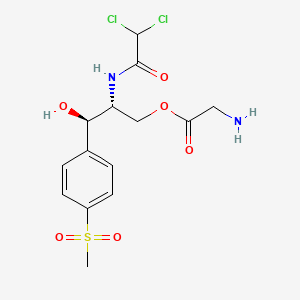
![Pregn-4-ene-3,20-dione, 21-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11beta,16alpha)-](/img/structure/B1213345.png)

